N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide
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Overview
Description
The compound “N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of applications in medical and material sciences .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have methoxy groups (-OCH3) attached to it at the 2 and 6 positions. There would also be an amide group (-CONH2) attached to the 4 position of the ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitutions at the methoxy groups or the amide group, or reactions involving the pyrimidine ring itself .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, amides have high boiling points due to their ability to form hydrogen bonds, and methoxy groups can increase the polarity of a molecule .Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide is Mycobacterium tuberculosis . This compound has been synthesized and evaluated for its activity against this bacterium .
Mode of Action
This compound interacts with its target by inhibiting the enoyl reductase InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the integrity of the bacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the enoyl reductase InhA, it prevents the synthesis of mycolic acids, which are long-chain fatty acids. These acids are key components of the cell wall of Mycobacterium tuberculosis and are crucial for the survival and virulence of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of mycolic acids, the compound weakens the bacterial cell wall, leading to the death of the bacterium .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-6-4-9(5-7-10)13(18)15-11-8-12(20-2)17-14(16-11)21-3/h4-8H,1-3H3,(H,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQHQJJYPAQMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NC(=N2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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